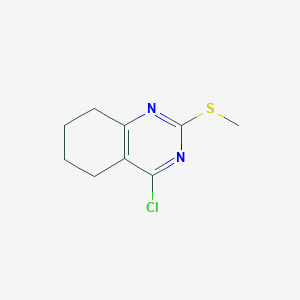

4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline

Description

Properties

IUPAC Name |

4-chloro-2-methylsulfanyl-5,6,7,8-tetrahydroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2S/c1-13-9-11-7-5-3-2-4-6(7)8(10)12-9/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDQBZDZLOKZGBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(CCCC2)C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401382 | |

| Record name | 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51660-11-8 | |

| Record name | 4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)quinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51660-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core properties, synthesis, and potential applications of 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline. It is intended to serve as a technical resource for professionals engaged in medicinal chemistry, drug discovery, and related scientific fields.

Core Chemical and Physical Properties

This compound is a heterocyclic compound belonging to the quinazoline family of derivatives.[1] Its structure is notable for the presence of a chlorine atom at the 4-position, which serves as a reactive site for nucleophilic substitution, and a methylthio group at the 2-position. This compound is primarily recognized as a crucial intermediate in the synthesis of more complex molecules, particularly kinase inhibitors for cancer therapy.[2]

The fundamental properties of the compound are summarized in the table below.

| Property | Value |

| CAS Number | 51660-11-8 |

| Molecular Formula | C₉H₁₁ClN₂S |

| Molecular Weight | 214.72 g/mol |

| Boiling Point | 347.8°C at 760 mmHg |

| MDL Number | MFCD01568403 |

| Storage Conditions | 2-8°C, stored under inert gas |

Experimental Protocols

The following sections detail generalized experimental protocols applicable to the synthesis and characterization of this compound and related derivatives.

Synthesis Protocol: A General Approach

The synthesis of 5,6,7,8-tetrahydroquinazoline derivatives can be achieved through various methods, often involving the cyclocondensation of a suitable cyclohexanone precursor with an amidine-containing reagent.[3] The following is a representative, multi-step protocol adapted from general quinazoline synthesis methodologies.

Step 1: Synthesis of 2-thiourea-cyclohexene-1-carbonitrile

-

To a solution of 2-aminocyclohex-1-ene-1-carbonitrile in ethanol, add an equimolar amount of methyl isothiocyanate.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the resulting precipitate, wash with cold water, and dry under a vacuum to yield the thiourea intermediate.

Step 2: Cyclization to form 2-mercapto-5,6,7,8-tetrahydroquinazolin-4(3H)-one

-

Dissolve the intermediate from Step 1 in a suitable solvent such as N,N-Dimethylformamide (DMF).

-

Add a base, for example, sodium hydride (NaH), portion-wise at 0°C.

-

Allow the reaction to stir at room temperature for 8-12 hours.

-

Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Chlorination and S-Methylation

-

Treat the product from Step 2 with a chlorinating agent such as phosphoryl chloride (POCl₃) to replace the 4-oxo group with a chlorine atom. This reaction is typically performed at reflux.

-

After chlorination, the resulting 4-chloro-2-mercapto derivative is reacted with a methylating agent like methyl iodide in the presence of a base (e.g., potassium carbonate) in a solvent like acetone to yield the final product, this compound.

-

Purify the final compound using column chromatography on silica gel.

Spectroscopic Characterization Protocols

To confirm the identity and purity of the synthesized compound, the following spectroscopic methods are generally employed.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard.

-

Record ¹H NMR and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.[4][5]

-

Analyze the chemical shifts (δ), coupling constants (J), and integration values to elucidate the molecular structure.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy :

-

Prepare the sample as a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk.

-

Alternatively, analyze the sample as a thin film.

-

Obtain the spectrum using an FT-IR spectrometer over a range of 4000-400 cm⁻¹.

-

Identify characteristic absorption bands corresponding to functional groups (e.g., C-Cl, C-S, C=N, C-H).

-

-

Mass Spectrometry (MS) :

-

Acquire the mass spectrum using an instrument with an electron ionization (EI) source, typically at 70 eV.[4]

-

For precise mass determination, employ high-resolution mass spectrometry (HRMS).

-

Analyze the molecular ion peak (M⁺) to confirm the molecular weight and the fragmentation pattern to support the proposed structure.

-

Biological Context and Applications

Quinazoline and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][6]

This compound serves as a key building block in the synthesis of targeted therapeutics.[2] Its primary application is in the development of kinase inhibitors.[2] The chlorine atom at the C4 position is a key reactive handle, allowing for nucleophilic aromatic substitution (SₙAr) reactions with various amines to generate a library of 4-anilinoquinazoline derivatives.[6] These derivatives are designed to selectively bind to the active sites of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[2]

References

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline CAS number 51660-11-8

An In-Depth Technical Guide to 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline (CAS: 51660-11-8)

A Core Intermediate for Drug Discovery and Agrochemical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in the development of novel pharmaceutical and agrochemical agents.

Chemical and Physical Properties

This compound is a quinazoline derivative characterized by a chlorine atom at the 4-position, a methylthio group at the 2-position, and a saturated tetrahydro-pyrimidine ring.[1] These structural features make it a versatile intermediate for further chemical modifications.[2][3]

| Property | Value | Reference |

| CAS Number | 51660-11-8 | [2] |

| Molecular Formula | C₉H₁₁ClN₂S | [2] |

| Molecular Weight | 214.72 g/mol | [2] |

| Boiling Point | 347.8°C at 760 mmHg | [2] |

| Storage Conditions | 2-8°C, stored under inert gas | [2] |

Synthesis

A general workflow for the synthesis is proposed below:

References

4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline molecular structure

An In-depth Technical Guide to 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound. This compound is a key intermediate in the development of novel kinase inhibitors and other pharmacologically active agents.

Molecular Structure and Identifiers

This compound is a substituted quinazoline derivative with a tetrahydrogenated pyrimidine ring. Its core structure is a bicyclic heterocycle containing two nitrogen atoms.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 51660-11-8[1][2][3][4] |

| Molecular Formula | C₉H₁₁ClN₂S[1][3][4] |

| SMILES | CSC1=NC2=C(CCCC2)N=C1Cl |

| InChI Key | (Unavailable in search results) |

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. This data is essential for its handling, storage, and application in synthetic chemistry.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 214.72 g/mol | [3][4] |

| Boiling Point | 347.8 °C at 760 mmHg | [3][4] |

| Storage Conditions | Sealed in dry, 2-8°C | [2][3][4] |

Synthesis

General Synthetic Workflow

The synthesis likely involves a multi-step process starting from simpler precursors, leading to the formation of the tetrahydroquinazoline ring system, followed by chlorination and introduction of the methylthio group.

Caption: A plausible synthetic pathway for the target compound.

Hypothesized Experimental Protocol

Based on general procedures for quinazoline synthesis, a potential multi-step synthesis is proposed:

-

Step 1: Synthesis of 2-Amino-5,6,7,8-tetrahydroquinazolin-4(3H)-one. This could be achieved through the cyclocondensation of a suitable cyclohexanone derivative with a guanidine salt in the presence of a base.

-

Step 2: Chlorination. The resulting quinazolinone would then be chlorinated at the 4-position, likely using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Step 3: Thionation and Methylation. The 2-position can be converted to a thiol, which is then methylated to introduce the methylthio group. This might involve reaction with a thiouronium salt followed by treatment with a methylating agent like methyl iodide.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on its structure, the following spectral characteristics can be anticipated.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the methyl protons of the methylthio group (singlet, ~2.5 ppm), and multiplets for the eight protons of the tetrahydrocyclohexane ring. |

| ¹³C NMR | Resonances for the methyl carbon, the carbons of the tetrahydrocyclohexane ring, and the aromatic carbons of the quinazoline core. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 214.72 g/mol , along with characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | Absorption bands corresponding to C-Cl, C-S, C=N, and C-H stretching vibrations. |

Applications in Drug Discovery

Role as a Kinase Inhibitor Intermediate

This compound serves as a versatile scaffold in the synthesis of various kinase inhibitors.[3][5] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[6][7][8]

The 4-chloro substituent on the quinazoline ring is a key reactive site, allowing for nucleophilic substitution with various amines to generate a library of 4-aminoquinazoline derivatives.[9] This approach is fundamental in structure-activity relationship (SAR) studies to optimize the binding affinity and selectivity of the final drug candidates for their target kinases.

Targeted Signaling Pathways

Quinazoline-based compounds have been successfully developed to target a range of protein kinases involved in cancer progression. These include:

-

Epidermal Growth Factor Receptor (EGFR) [7]

-

Platelet-Derived Growth Factor Receptor (PDGFR) [7]

-

Fibroblast Growth Factor Receptor (FGFR) [8]

-

c-Met [8]

The general mechanism of action for many quinazoline-based kinase inhibitors involves competitive binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

This compound is a molecule of significant interest to the medicinal chemistry community. Its structural features make it an ideal starting point for the synthesis of diverse libraries of compounds targeting various protein kinases. Further research into its synthesis and the biological activity of its derivatives holds promise for the development of new therapeutic agents for a range of diseases.

References

- 1. This compound|CAS 51660-11-8|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 2. 51660-11-8|this compound|BLD Pharm [bldpharm.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound [myskinrecipes.com]

- 5. researchgate.net [researchgate.net]

- 6. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]

- 8. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]

An In-depth Technical Guide to the Starting Materials for 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key starting materials and a detailed synthetic pathway for the preparation of 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline, a crucial intermediate in the development of various therapeutic agents. The synthesis is presented as a two-step process, commencing from readily available precursors. This document outlines the necessary reagents, detailed experimental protocols, and the logical progression of the synthesis, supported by quantitative data and visual diagrams to facilitate understanding and replication in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step sequence. The first step involves the dichlorination of 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione to yield the key intermediate, 2,4-dichloro-5,6,7,8-tetrahydroquinazoline. The subsequent step is a regioselective nucleophilic aromatic substitution at the more reactive C4 position with a methylthio group.

The Core Mechanism of Action of 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline-based Kinase Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the mechanism of action for kinase inhibitors derived from the 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline scaffold. While this compound is primarily a key synthetic intermediate, its derivatives, particularly 4-anilinoquinazolines, have emerged as potent inhibitors of receptor tyrosine kinases (RTKs), playing a crucial role in anticancer drug development. This document will focus on the inhibition of two major RTKs, the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), as the primary mechanism of action. We will explore the structure-activity relationships, quantitative inhibitory data, detailed experimental protocols for kinase and cell-based assays, and the relevant signaling pathways.

Introduction: The Quinazoline Scaffold in Kinase Inhibition

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved and investigational drugs. Its rigid, bicyclic structure provides an excellent framework for the spatial orientation of pharmacophoric groups, enabling high-affinity interactions with the ATP-binding pocket of various protein kinases.[1] Derivatives of this compound are strategically designed to be elaborated into potent kinase inhibitors. The 4-chloro position is a reactive handle for the introduction of various functionalities, most notably anilino groups, which are crucial for high-affinity binding to the kinase hinge region. The 2-(methylthio) group can also be modified to modulate potency and selectivity.

The primary anticancer mechanism of action for this class of compounds is the competitive inhibition of ATP binding to the catalytic domain of tyrosine kinases, thereby blocking the downstream signaling pathways that drive tumor cell proliferation, survival, and angiogenesis.[1]

Primary Molecular Targets: EGFR and VEGFR-2

Extensive research has demonstrated that 4-anilinoquinazoline derivatives are potent inhibitors of several tyrosine kinases, with EGFR and VEGFR-2 being among the most significant targets in oncology.

-

Epidermal Growth Factor Receptor (EGFR): A member of the ErbB family of receptor tyrosine kinases, EGFR plays a pivotal role in regulating cell proliferation, survival, and differentiation.[2][3] Its aberrant activation through mutation or overexpression is a key driver in various cancers, including non-small cell lung cancer and colorectal cancer.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As the primary mediator of the pro-angiogenic signals of VEGF-A, VEGFR-2 is essential for the formation of new blood vessels (angiogenesis) that supply tumors with nutrients and oxygen.[4][5] Inhibition of VEGFR-2 is a key strategy to stifle tumor growth and metastasis.

Simultaneously targeting both EGFR and VEGFR-2 with a single small molecule inhibitor is an attractive therapeutic strategy to combat cancer through a dual mechanism: directly inhibiting tumor cell proliferation and cutting off the tumor's blood supply.[6][7]

Quantitative Biological Data: Inhibitory Potency

The following tables summarize the in vitro inhibitory activities of representative 4-anilinoquinazoline derivatives against EGFR and VEGFR-2. It is important to note that these are examples of compounds derived from a quinazoline scaffold and serve to illustrate the potential potency achievable from precursors like this compound.

Table 1: EGFR Inhibitory Activity of Representative 4-Anilinoquinazoline Derivatives

| Compound ID | Substitution Pattern | Target Kinase | IC₅₀ (nM) | Reference |

| 19h | 4-anilinoquinazoline with 2-nitroimidazole moiety | EGFR | 0.47 | [8] |

| 19i | 4-anilinoquinazoline-urea derivative | EGFR | 1 | [6] |

| 15a | 4-anilinoquinazoline-acylamino derivative | EGFR | 130 | [7] |

| 5e | N(4)-(3-chlorophenyl)quinazoline-4,6-diamine | EGFR-TK | 820 (A549 cells) | [9] |

| CAQ | 4-(3-chloroanilino)quinazoline | EGFR | ~20 | [10] |

Table 2: VEGFR-2 Inhibitory Activity of Representative 4-Anilinoquinazoline Derivatives

| Compound ID | Substitution Pattern | Target Kinase | IC₅₀ (nM) | Reference |

| 19j | 4-anilinoquinazoline-urea derivative | VEGFR-2 | 14 | [6] |

| 19l | 4-anilinoquinazoline-urea derivative | VEGFR-2 | 14 | [6] |

| 8h | 4-anilino-2-vinylquinazoline | VEGFR-2 | 60.27 | [11] |

| 19i | 4-anilinoquinazoline-urea derivative | VEGFR-2 | 79 | [6] |

| 15a | 4-anilinoquinazoline-acylamino derivative | VEGFR-2 | 560 | [7] |

Structure-Activity Relationship (SAR) Insights

The biological activity of quinazoline-based kinase inhibitors is highly dependent on the substitution patterns at various positions of the core scaffold.

-

Position 4: The 4-anilino group is a critical pharmacophore for potent inhibition of EGFR and VEGFR-2. The aniline ring typically occupies a hydrophobic pocket adjacent to the ATP-binding site. Small, non-polar meta substituents on the aniline ring can enhance potency.[10]

-

Positions 6 and 7: Introduction of small, electron-donating groups, such as methoxy groups, at these positions can increase activity. These groups can form additional hydrogen bonds with the kinase domain.

-

Position 2: Modifications at the 2-position can significantly influence the inhibitory activity. While many potent inhibitors are unsubstituted at this position, the introduction of groups like a thioether can modulate activity and selectivity. Some studies suggest that a thioether at position 2 can enhance reactivity.

Signaling Pathways and Mechanism of Inhibition

Quinazoline-based inhibitors function by competitively binding to the ATP pocket of the EGFR and VEGFR-2 kinase domains. This prevents the autophosphorylation of the receptors upon ligand binding, thereby blocking the initiation of downstream signaling cascades.

EGFR Signaling Pathway

Upon binding of ligands like EGF, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine residues. This creates docking sites for adaptor proteins, leading to the activation of multiple downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.[1][2][3][12][13]

References

- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and Discovery of Quinazoline- and Thiourea-Containing Sorafenib Analogs as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline: A Versatile Scaffold for Kinase Inhibitor Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective kinase inhibitors remains a cornerstone of modern drug discovery, particularly in the field of oncology. Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, play pivotal roles in cellular signaling pathways that govern cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. The quinazoline core is a well-established and privileged scaffold in medicinal chemistry, forming the basis of several FDA-approved kinase inhibitors. Within this class, the 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline moiety presents itself as a valuable and versatile starting point for the development of a new generation of kinase inhibitors.

This technical guide provides a comprehensive overview of the this compound scaffold, including its synthesis, potential as a kinase inhibitor, and the methodologies employed in the evaluation of its derivatives. While specific inhibitory data for derivatives of this exact scaffold is emerging, this document will draw upon data from closely related quinazoline and tetrahydroquinazoline analogs to illustrate its potential and provide a framework for future research.

The this compound Scaffold

The this compound core offers several strategic advantages for medicinal chemists. The chlorine atom at the 4-position serves as a reactive handle for nucleophilic substitution, allowing for the introduction of a wide variety of substituents to probe the ATP-binding pocket of kinases. The methylthio group at the 2-position can also be modified or retained to influence potency and selectivity. The saturated tetrahydro portion of the quinazoline ring system provides a three-dimensional character that can be exploited for improved binding affinity and pharmacokinetic properties.

Synthesis of Derivatives

The primary route for elaborating the this compound scaffold involves the nucleophilic displacement of the 4-chloro group with various amines, anilines, or other nucleophiles. This reaction is typically carried out under thermal or microwave conditions, often in the presence of a base.

Kinase Inhibition Profile of Related Quinazoline Scaffolds

While specific quantitative data for derivatives of this compound is not extensively available in the public domain, the broader class of quinazoline-based compounds has been thoroughly investigated as inhibitors of various kinases, particularly those involved in cancer progression such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). The following tables summarize representative data for analogous quinazoline derivatives, demonstrating the potential of this scaffold class.

Table 1: Inhibitory Activity of Representative Anilinoquinazoline Derivatives against EGFR

| Compound ID | R-Group at C4-Anilino | EGFR IC50 (nM) | Reference Cell Line | Citation |

| Gefitinib | 3-chloro-4-fluoroaniline | 23-79 | A431 | [1] |

| Erlotinib | 3-ethynyl-aniline | 2 | H292 | [1] |

| Lapatinib | 3-chloro-4-(3-fluorobenzyloxy)aniline | 10.8 | BT474 | [1] |

Table 2: Inhibitory Activity of Representative Quinazoline Derivatives against VEGFR-2

| Compound ID | Substitutions on Quinazoline Core | VEGFR-2 IC50 (nM) | Reference Cell Line | Citation |

| Vandetanib | 4-(4-bromo-2-fluoroanilino)-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy) | 40 | HUVEC | [1] |

| Cabozantinib | 4-((4-fluoro-N-methylbenzamido)methyl)quinoline | 0.035 | HUVEC | [1] |

| Foretinib | N-(3-fluoro-4-((6-methoxy-7-(3-morpholinopropoxy)quinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | 0.6 | HUVEC | [1] |

Key Signaling Pathways Targeted by Quinazoline Kinase Inhibitors

The primary mechanism of action for many quinazoline-based kinase inhibitors is the competitive inhibition of ATP binding to the kinase domain of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR. This inhibition blocks the downstream signaling cascades that promote tumor growth, proliferation, survival, and angiogenesis.

Experimental Protocols

The evaluation of novel kinase inhibitors derived from the this compound scaffold involves a series of in vitro and cell-based assays.

General Synthesis of 4-Anilino-2-(methylthio)-5,6,7,8-tetrahydroquinazoline Derivatives

Materials:

-

This compound

-

Substituted aniline

-

Isopropanol or other suitable solvent

-

Diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle or microwave reactor

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a solution of this compound (1 equivalent) in isopropanol, add the desired substituted aniline (1.1-1.5 equivalents) and DIPEA (2-3 equivalents).

-

Heat the reaction mixture to reflux under a nitrogen atmosphere for 4-24 hours, or heat in a microwave reactor at a specified temperature and time.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate).

-

Characterize the purified product by NMR and mass spectrometry.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the activity of the kinase inhibitor.

Materials:

-

Kinase of interest (e.g., EGFR, VEGFR-2)

-

Kinase substrate (e.g., a specific peptide)

-

ATP

-

Test compounds (derivatives of the scaffold)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of the test compounds in the appropriate buffer.

-

In a 384-well plate, add the kinase, substrate, and ATP to initiate the kinase reaction.

-

Add the test compounds to the wells and incubate at the optimal temperature for the kinase reaction (typically 30-60 minutes).

-

Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal via a coupled luciferase reaction.

-

Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest (e.g., A549, HUVEC)

-

Cell culture medium and supplements

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution.

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its synthetic tractability allows for the creation of diverse chemical libraries for screening against a wide range of kinases. Based on the extensive research on related quinazoline analogs, derivatives of this scaffold are anticipated to exhibit potent inhibitory activity against key oncogenic kinases such as EGFR and VEGFR.

Future research should focus on the systematic synthesis and screening of derivative libraries of this compound. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features required for potent and selective kinase inhibition. Further optimization of lead compounds for their pharmacokinetic and pharmacodynamic properties will be necessary to advance them into preclinical and clinical development. The exploration of this scaffold holds the potential to deliver novel and effective therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

An In-Depth Technical Guide to the Medicinal Chemistry Applications of 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. Within this class, 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline emerges as a pivotal intermediate in the synthesis of potent kinase inhibitors, particularly those targeting signaling pathways implicated in oncology. This technical guide elucidates the synthesis, applications, and biological evaluation of derivatives originating from this core structure. It provides detailed experimental protocols, summarizes quantitative biological data from analogous compounds to inform structure-activity relationship (SAR) studies, and visualizes key concepts through diagrams to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction: The Quinazoline Scaffold in Drug Discovery

Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. The rigid, bicyclic structure of the quinazoline core serves as an excellent scaffold for the spatial orientation of various functional groups, enabling interactions with a multitude of biological targets.

The tetrahydroquinazoline variant retains key electronic features of the quinazoline ring while introducing a non-aromatic, saturated portion. This modification can enhance solubility, improve the three-dimensional profile for target binding, and fine-tune pharmacokinetic properties. The subject of this guide, this compound, is a functionalized intermediate designed for facile diversification, primarily through nucleophilic substitution at the C4 position. The chloro group acts as an effective leaving group, while the methylthio moiety at C2 can modulate the electronic properties of the ring system and provide additional interaction points within a target's active site.

Synthesis of the Core Intermediate

The synthesis of this compound is typically achieved through a multi-step process starting from readily available precursors. While specific, detailed preparations are often proprietary, a general and plausible synthetic route can be outlined based on established chemical principles for similar heterocyclic systems.

Experimental Protocol: General Synthesis of this compound

Materials:

-

Cyclohexanone

-

Carbon disulfide

-

Sulfur

-

Morpholine

-

S-methylisothiourea sulfate

-

Sodium methoxide

-

Phosphorus oxychloride (POCl₃)

-

Solvents (e.g., ethanol, dimethylformamide)

Procedure:

-

Synthesis of 2-amino-cyclohex-1-ene-1-carbodithioic acid: A mixture of cyclohexanone, carbon disulfide, and sulfur in ethanol is treated with a base such as morpholine and refluxed. The product is then isolated upon cooling and filtration.

-

Formation of the Tetrahydroquinazoline-2-thione: The resulting carbodithioic acid derivative is reacted with S-methylisothiourea sulfate in the presence of a base like sodium methoxide in a suitable solvent (e.g., ethanol) under reflux to yield 2-mercapto-5,6,7,8-tetrahydroquinazolin-4(3H)-one.

-

S-Methylation: The 2-mercapto group is then methylated using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base to yield 2-(methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one.

-

Chlorination: The final step involves the chlorination of the 4-oxo group. The 2-(methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is treated with a chlorinating agent like phosphorus oxychloride (POCl₃), often with gentle heating, to afford the target compound, this compound. The product is then isolated and purified using standard techniques such as recrystallization or column chromatography.

Applications in Kinase Inhibitor Synthesis

The primary application of this compound in medicinal chemistry is as a key building block for the synthesis of kinase inhibitors. The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles, most commonly primary and secondary amines. This reaction allows for the introduction of diverse side chains that can be tailored to target the ATP-binding site of specific protein kinases.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

Materials:

-

This compound

-

A desired aniline or other amine derivative

-

A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) or an inorganic base (e.g., K₂CO₃)

-

A suitable solvent (e.g., isopropanol, N,N-dimethylformamide (DMF), or dioxane)

-

Standard laboratory glassware for reactions under inert atmosphere

Procedure:

-

To a solution of this compound (1.0 eq) in a suitable solvent, the desired amine (1.0-1.2 eq) and a base (1.5-2.0 eq) are added.

-

The reaction mixture is heated, either conventionally or using microwave irradiation, for a period ranging from a few hours to overnight, depending on the reactivity of the amine. Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature. The product is isolated by precipitation with water, followed by filtration, or by extraction with an appropriate organic solvent.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired 4-substituted-2-(methylthio)-5,6,7,8-tetrahydroquinazoline derivative.

Biological Activity and Quantitative Data

Table 1: Representative Anti-proliferative Activity of Analogous 4-Aryl/Alkylthioquinazoline Derivatives

| Compound ID | R Group at C4 | Cell Line | IC₅₀ (µM) |

| Analog 1 | 4-Fluorophenylamino | PC3 (Prostate) | 8.7 |

| Analog 2 | 3-Ethynylphenylamino | A549 (Lung) | 5.2 |

| Analog 3 | 4-Methylphenylthio | PC3 (Prostate) | 5.6 |

| Analog 4 | 4-Chlorophenylthio | PC3 (Prostate) | 1.8 |

| Analog 5 | Benzylthio | BGC823 (Gastric) | >50 |

Note: The data in this table is derived from studies on structurally related quinazoline compounds and is intended to be illustrative of the potential activities of this compound derivatives.

Structure-Activity Relationship (SAR) Insights

Based on the broader class of quinazoline-based kinase inhibitors, several SAR trends can be inferred:

-

C4-Substituent: The nature of the substituent at the C4 position is critical for potency and selectivity. Small, electron-withdrawing groups on an aniline substituent often enhance activity against receptor tyrosine kinases like EGFR.

-

C2-Substituent: The 2-methylthio group can influence the overall electronic nature of the heterocyclic core and may engage in specific interactions within the kinase hinge region.

-

Tetrahydro Ring: The saturated cyclohexene ring provides a non-planar structure that can be exploited to improve physicochemical properties and achieve better fitting into the hydrophobic pockets of the ATP-binding site.

Target Signaling Pathways

Derivatives of the quinazoline scaffold are well-known inhibitors of protein kinases, particularly those in the receptor tyrosine kinase (RTK) family. A primary example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently dysregulated in various cancers. Inhibition of EGFR blocks downstream signaling cascades, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, thereby impeding cell proliferation, survival, and metastasis.

Biological Evaluation Protocols

To assess the therapeutic potential of novel derivatives synthesized from this compound, standardized in vitro assays are employed.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against a specific protein kinase (e.g., EGFR, VEGFR).

Materials:

-

Active recombinant kinase enzyme

-

Specific peptide substrate for the kinase

-

ATP (adenosine triphosphate), including a radiolabeled version (e.g., [γ-³³P]ATP) or a system for non-radioactive detection

-

Kinase assay buffer

-

Synthesized inhibitor compounds dissolved in DMSO

-

96-well plates or filter membranes

-

Apparatus for detecting kinase activity (e.g., scintillation counter or luminescence plate reader)

Procedure:

-

A reaction mixture containing the kinase enzyme, its substrate, and the kinase assay buffer is prepared.

-

The synthesized inhibitor compounds are added to the wells of a 96-well plate at various concentrations. A DMSO control is also included.

-

The kinase reaction is initiated by the addition of ATP.

-

The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

-

The reaction is stopped, and the extent of substrate phosphorylation is measured. For radiometric assays, this involves capturing the phosphorylated substrate on a filter membrane and quantifying the incorporated radioactivity.

-

The concentration of the inhibitor required to reduce enzyme activity by 50% (IC₅₀) is calculated from the resulting dose-response curve.

Conclusion

This compound stands out as a valuable and versatile intermediate for the synthesis of novel kinase inhibitors. Its chemical structure is primed for diversification at the C4 position, allowing for the systematic exploration of structure-activity relationships. While specific data on its direct derivatives is limited in publicly accessible literature, the wealth of information on analogous quinazoline compounds provides a strong foundation for designing new therapeutic agents. The experimental protocols and conceptual diagrams provided in this guide are intended to equip researchers with the foundational knowledge to leverage this promising scaffold in their drug discovery endeavors, particularly in the ongoing search for more effective and selective anticancer therapies.

The Strategic Role of 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline in the Synthesis of Next-Generation Agrochemicals: A Technical Guide

For Immediate Release

[City, State] – December 27, 2025 – As the agricultural sector continually seeks innovative solutions for crop protection, the versatile chemical intermediate, 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline, has emerged as a pivotal building block in the synthesis of novel fungicides, herbicides, and insecticides. This technical guide offers an in-depth analysis of its synthetic utility, potential applications, and the biological activities of its derivatives, providing a crucial resource for researchers and professionals in agrochemical development.

The quinazoline scaffold and its derivatives have long been recognized for their broad spectrum of biological activities.[1] The partially saturated tetrahydroquinazoline core, in particular, offers a three-dimensional structure that can be advantageous for binding to specific biological targets. The subject of this guide, this compound, is a key intermediate, noted for its potential in designing novel herbicides and pesticides due to its inherent stability and reactivity.[2][3]

Synthesis of the Core Intermediate

The synthesis of this compound typically begins with its precursor, 2-(methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one. This precursor is accessible through established synthetic routes. The critical step to arrive at the target chloro-derivative is the chlorination of the hydroxyl group at the 4-position. This is commonly achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃), a method well-documented for the synthesis of similar chloroquinazolines.[4]

Figure 1: Synthesis of the target intermediate.

Synthetic Pathways to Potential Agrochemicals

The strategic importance of this compound lies in the reactivity of the chlorine atom at the 4-position. This site is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups and the generation of diverse chemical libraries for screening.

Synthesis of Potential Fungicides

Recent studies have highlighted the antifungal potential of novel 5,6,7,8-tetrahydroquinazoline derivatives. These compounds often target enzymes crucial for fungal survival, such as sterol 14α-demethylase (CYP51). By reacting the chloro-intermediate with various amines, thiols, or alcohols, novel derivatives can be synthesized. For instance, reaction with substituted anilines or heterocyclic amines can yield compounds with potential fungicidal activity.

Figure 2: General pathway to potential fungicides.

While specific data for derivatives of our core compound is not publicly available, a closely related novel 5,6,7,8-tetrahydroquinazoline derivative, designated as compound 4r in a recent study, demonstrated excellent efficacy against the plant pathogen Rhizoctonia solani.

| Compound | Target Fungus | EC₅₀ (µg/mL) | Reference |

| Compound 4r | R. solani | 0.33 | [5] |

| Fluquinconazole (Control) | R. solani | 0.78 | [5] |

This data underscores the potential of the tetrahydroquinazoline scaffold in developing potent fungicides.

Synthesis of Potential Herbicides and Insecticides

The versatility of the 4-chloro position also allows for the synthesis of potential herbicides and insecticides. The introduction of moieties known to interact with herbicidal or insecticidal targets can be explored. For example, linking to structures that mimic natural substrates of essential plant enzymes or insect neurotransmitter receptors could yield active compounds. The general synthetic approach remains nucleophilic substitution, with the choice of nucleophile being key to the desired biological activity.

Figure 3: Workflow for agrochemical discovery.

Experimental Protocols

While specific protocols for agrochemical synthesis from this compound are proprietary or not yet published, a general methodology for the key nucleophilic substitution reaction can be outlined based on standard procedures for 4-chloroquinazolines.

General Procedure for N-Arylation of this compound:

-

To a solution of this compound (1 equivalent) in a suitable solvent (e.g., THF, dioxane, or DMF) is added the desired amine nucleophile (1-1.2 equivalents).

-

A base (e.g., K₂CO₃, Et₃N, or DIPEA) (1.5-2 equivalents) is added to the mixture.

-

The reaction mixture is heated to a temperature ranging from 80°C to 120°C and monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography or recrystallization to yield the desired 4-substituted derivative.

Microwave-assisted synthesis can also be employed to potentially shorten reaction times and improve yields.[6]

Conclusion

This compound is a promising and versatile intermediate for the synthesis of a new generation of agrochemicals. Its utility is centered on the reactivity of the 4-chloro position, which allows for the straightforward introduction of diverse chemical functionalities. While specific commercialized agrochemicals derived from this compound are not yet in the public domain, the demonstrated high efficacy of structurally related tetrahydroquinazoline derivatives in academic research strongly suggests its potential. This guide serves as a foundational resource for research and development teams looking to leverage this key building block in the discovery of novel and effective crop protection solutions. Further exploration into the synthesis and screening of derivatives is highly encouraged to unlock the full potential of this chemical scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound [myskinrecipes.com]

- 4. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 5. WO2020261030A1 - Synergistic fungicide composition - Google Patents [patents.google.com]

- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Microwave-Assisted Synthesis of Quinazoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of quinazoline derivatives utilizing microwave-assisted organic synthesis (MAOS). Quinazolines are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, making them crucial scaffolds in drug discovery.[1][2] Microwave irradiation has emerged as a powerful technique to accelerate these syntheses, offering advantages such as significantly reduced reaction times, improved yields, and often milder reaction conditions compared to conventional heating methods.[3][4][5]

Introduction to Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes microwave energy to heat reactants directly and efficiently. This technology often leads to a dramatic reduction in reaction times, from hours or days to mere minutes.[5] The rapid and uniform heating provided by microwave irradiation can enhance reaction rates and improve product yields, making it an attractive method for high-throughput synthesis and library generation in drug discovery.[6] Various strategies for quinazoline synthesis have been successfully adapted to microwave conditions, including one-pot multi-component reactions, solvent-free preparations, and catalyst-free approaches, highlighting the versatility of this technology.[3][4][5][7]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2,4-Disubstituted Quinazolines via Lewis-Acid Catalyzed Cyclization

This protocol describes a rapid, solvent-free, one-pot synthesis of 2,4-disubstituted quinazolines from 2-aminophenyl carbonyl compounds and nitriles, catalyzed by trimethylsilyltrifluoromethane sulfonate (TMSOTf) under microwave irradiation.[3][4]

Methodology:

-

In a sealed microwave vial, combine the 2-aminophenyl carbonyl compound (1.0 mmol), the nitrile (1.2 mmol), and a catalytic amount of TMSOTf (10 mol%).

-

The vial is sealed and placed in a microwave reactor.

-

The reaction mixture is irradiated at 100°C for 10 minutes.[3][8]

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Table 1: Synthesis of 2,4-Disubstituted Quinazolines using Protocol 1

| Entry | 2-Aminophenyl Carbonyl Compound | Nitrile | Product | Yield (%) |

| 1 | 2-Aminobenzophenone | Acetonitrile | 2-Methyl-4-phenylquinazoline | 92 |

| 2 | 2-Aminobenzophenone | Benzonitrile | 2,4-Diphenylquinazoline | 95 |

| 3 | 2-Amino-5-chlorobenzophenone | Acetonitrile | 6-Chloro-2-methyl-4-phenylquinazoline | 90 |

| 4 | 2-Amino-5-nitrobenzophenone | Benzonitrile | 6-Nitro-2,4-diphenylquinazoline | 88 |

Data synthesized from literature reports.[3][4][8]

Protocol 2: Catalyst-Free and Solvent-Free Synthesis of Quinazolinones

This protocol details a green and efficient method for the synthesis of quinazolinone derivatives from 2-aminobenzamide and various alcohols under microwave irradiation without any catalyst or solvent.[9]

Methodology:

-

In a microwave-safe vessel, mix 2-aminobenzamide (1.0 mmol) and the desired alcohol (1.2 mmol).

-

Add Cesium Carbonate (Cs2CO3) as a base.[9]

-

The vessel is sealed and subjected to microwave irradiation for 2 hours.[9]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by recrystallization or column chromatography.

Table 2: Catalyst-Free Synthesis of Quinazolinones

| Entry | Alcohol | Product | Yield (%) |

| 1 | Benzyl alcohol | 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one | 92 |

| 2 | 4-Methoxybenzyl alcohol | 2-(4-Methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | 85 |

| 3 | Butanol | 2-Propyl-2,3-dihydroquinazolin-4(1H)-one | 78 |

Data synthesized from literature reports.[9]

Protocol 3: Microwave-Assisted Niementowski Reaction for Quinazolinone Synthesis

This protocol is a modification of the classic Niementowski reaction, utilizing microwave irradiation to synthesize quinazolinones from anthranilic acid and formamide under solvent-free conditions.[3]

Methodology:

-

In an open glass beaker, thoroughly mix anthranilic acid (1.0 mmol) and formamide (5.0 mmol).

-

Place the beaker in a domestic microwave oven.

-

Irradiate the mixture at a power of 300 W for 3-5 minutes.

-

The reaction progress can be monitored by observing the solidification of the reaction mixture.

-

After cooling, the solid product is washed with cold water and recrystallized from ethanol to afford the pure quinazolinone.

Table 3: Niementowski Quinazolinone Synthesis

| Entry | Anthranilic Acid Derivative | Product | Yield (%) |

| 1 | Anthranilic acid | Quinazolin-4(3H)-one | 90 |

| 2 | 5-Chloroanthranilic acid | 6-Chloroquinazolin-4(3H)-one | 88 |

| 3 | 5-Bromoanthranilic acid | 6-Bromoquinazolin-4(3H)-one | 85 |

Data synthesized from literature reports.[3]

Visualizations

Caption: General experimental workflow for microwave-assisted synthesis.

Caption: Common reaction pathway for quinazolinone formation.

References

- 1. Simple Microwave-Assisted Synthesis of Functionalized N-Substituted Quinazolinones | Young Scientist Journal | Vanderbilt University [wp0.vanderbilt.edu]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 4. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microwave-assisted efficient and convenient synthesis of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. One-pot microwave assisted preparation of pyrazoloquinazolinone libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Purity Isolation of 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline using Automated Flash Chromatography

Introduction

4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline is a key intermediate in the synthesis of various pharmacologically active compounds, including kinase inhibitors for cancer therapy.[1] The purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredients (APIs) and for ensuring their safety and efficacy. This application note details a robust and efficient method for the purification of this compound from a crude reaction mixture using automated flash column chromatography. The described protocol consistently yields the target compound with high purity and recovery.

Materials and Methods

Instrumentation and Consumables

-

Flash Chromatography System: Automated system with UV-Vis detector and fraction collector

-

Flash Column: Silica gel, 20 g

-

Solvents: n-Hexane (HPLC grade), Ethyl Acetate (HPLC grade)

-

Sample: 500 mg of crude this compound dissolved in a minimal amount of dichloromethane.

Experimental Protocol

-

Sample Preparation: The crude product (500 mg) was dissolved in 2 mL of dichloromethane. To this solution, 1 g of silica gel was added, and the solvent was evaporated under reduced pressure to obtain a dry powder. This dry-loading method was employed to ensure a uniform introduction of the sample onto the column.

-

Column Equilibration: A 20 g silica gel flash column was installed on the automated chromatography system. The column was equilibrated with the initial mobile phase composition (95:5 n-Hexane:Ethyl Acetate) for 5 column volumes (CV).

-

Chromatographic Separation: The dry-loaded sample was placed on top of the equilibrated column. The separation was performed using a linear gradient elution from 5% to 40% Ethyl Acetate in n-Hexane over 20 CV. The flow rate was maintained at 18 mL/min.

-

Detection and Fractionation: The eluent was monitored by UV detection at 254 nm. Fractions were collected based on the UV signal, with collection thresholds set to capture the main peak corresponding to the target compound.

-

Post-Purification Analysis: The collected fractions containing the purified product were combined and the solvent was removed under reduced pressure. The purity of the final product was assessed by High-Performance Liquid Chromatography (HPLC) and its identity was confirmed by ¹H NMR and Mass Spectrometry.

Results and Discussion

The automated flash chromatography method provided excellent separation of the target compound from impurities present in the crude reaction mixture. The use of a dry-loading technique prevented band broadening and improved the resolution of the separation. The linear gradient from 5% to 40% Ethyl Acetate in n-Hexane was effective in eluting the this compound while retaining more polar impurities on the column.

The purity and yield of the isolated product are summarized in the table below.

| Parameter | Value |

| Crude Sample Loaded | 500 mg |

| Purified Product Yield | 425 mg |

| Recovery | 85% |

| Purity (by HPLC) | >98% |

The high recovery and purity demonstrate the suitability of this method for the efficient purification of this compound on a laboratory scale. For the purification of other substituted quinazolines, column chromatography with eluents such as ethyl acetate/iso-hexane has also been reported to be effective.[2][3]

Conclusion

The developed automated flash chromatography protocol offers a rapid, efficient, and reproducible method for the purification of this compound. This method is well-suited for researchers and scientists in the field of drug development who require high-purity intermediates for their synthetic workflows. The principles of this method can be adapted for the purification of other structurally related quinazoline derivatives.

Experimental Workflow Diagram

Caption: Workflow for the purification of this compound.

References

- 1. This compound [myskinrecipes.com]

- 2. Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System [frontiersin.org]

analytical characterization of 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline using NMR and HPLC

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the analytical characterization of 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. It serves as a key intermediate in the synthesis of various biologically active molecules. Accurate analytical characterization is crucial for quality control, reaction monitoring, and regulatory submissions. This application note outlines standardized procedures for obtaining and interpreting NMR and HPLC data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The following sections provide predicted ¹H and ¹³C NMR data and a general experimental protocol.

Predicted NMR Data

While specific experimental data for this compound is not widely published, the following tables present predicted chemical shifts based on the analysis of structurally related compounds. These values serve as a guide for spectral interpretation.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -SCH₃ | ~2.5 | Singlet (s) | - |

| H-5 | ~2.7 | Triplet (t) | ~6.0 |

| H-8 | ~3.5 | Triplet (t) | ~6.0 |

| H-6, H-7 | ~1.8-2.0 | Multiplet (m) | - |

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -SCH₃ | ~14 |

| C-6, C-7 | ~22-25 |

| C-5 | ~30 |

| C-8 | ~45 |

| C-4a | ~125 |

| C-8a | ~150 |

| C-2 | ~160 |

| C-4 | ~165 |

Experimental Protocol: ¹H and ¹³C NMR

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials and Equipment:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

NMR tubes (5 mm)

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate all signals and determine the chemical shifts and coupling constants.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30° pulse angle, a 2-5 second relaxation delay, and 1024 or more scans.

-

Process the spectrum similarly to the ¹H spectrum.

-

Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of a compound and for quantitative analysis. A reverse-phase HPLC method is generally suitable for quinazoline derivatives.

Recommended HPLC Method

The following table outlines a starting method for the analysis of this compound. Method optimization may be required to achieve the desired separation.

Table 3: HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Experimental Protocol: HPLC Purity Analysis

Objective: To determine the purity of a sample of this compound.

Materials and Equipment:

-

This compound sample

-

HPLC-grade acetonitrile and water

-

Trifluoroacetic acid (TFA)

-

HPLC system with a UV detector

-

C18 column as specified above

Procedure:

-

Mobile Phase Preparation:

-

Prepare Mobile Phase A: Add 1 mL of TFA to 1 L of HPLC-grade water.

-

Prepare Mobile Phase B: Add 1 mL of TFA to 1 L of HPLC-grade acetonitrile.

-

Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration).

-

-

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

-

Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Equilibrate the HPLC system and column with the initial mobile phase conditions (10% B) until a stable baseline is achieved.

-

Inject the prepared sample.

-

Run the gradient method as detailed in Table 3.

-

Monitor the chromatogram at 254 nm.

-

-

Data Analysis:

-

Integrate the peaks in the resulting chromatogram.

-

Calculate the area percent of the main peak to determine the purity of the sample.

-

Diagrams

Analytical Workflow

The following diagram illustrates the general workflow for the analytical characterization of this compound.

Structure-Data Relationship

This diagram illustrates the logical relationship between the chemical structure and the analytical data obtained.

Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinazolines

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the nucleophilic substitution on 4-chloroquinazolines, a cornerstone reaction in the synthesis of a wide array of biologically active compounds, including prominent anticancer agents. The protocols outlined herein cover conventional heating and microwave-assisted methods, offering flexibility for various laboratory setups.

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent pharmacological activities. Among these, 4-aminoquinazolines are particularly significant, forming the core of several approved drugs that target receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR). The synthesis of these crucial compounds predominantly relies on the nucleophilic aromatic substitution (SNAr) reaction of 4-chloroquinazolines with a diverse range of nucleophiles, most commonly primary and secondary amines. This reaction is favored due to the electron-withdrawing nature of the quinazoline ring system, which activates the C4 position for nucleophilic attack.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data for the nucleophilic substitution on 4-chloroquinazolines under various conditions, providing a comparative overview of reaction efficiency.

Table 1: Conventional Heating Methods

| Entry | 4-Chloroquinazoline Derivative | Nucleophile (Amine) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Chloroquinazoline | Aniline | Isopropanol | - | Reflux | 4 | Moderate to Good | [1] |

| 2 | 4-Chloroquinazoline | Benzylamine | Isopropanol | TEA | Reflux | 4 | Moderate to Good | [1] |

| 3 | 4-Chloroquinazoline | Aryl heterocyclic amine | 2-Propanol | - | 80 | 12 | 37.3 | [2] |

| 4 | 6,7-Dimethoxy-2,4-dichloroquinazoline | Aniline | Dioxane | DIPEA | 80 | 12 | - | [3] |

| 5 | 2,4-Dichloro-6,7-dimethoxyquinazoline | 3-Chloro-4-fluoroaniline | Acetic Acid | - | 55 | 2 | 65 | [4] |

| 6 | 6-(3-morpholinopropoxy)-7-methoxy-4-chloroquinazoline | 4-Fluoro-3-chloroaniline | Methanol | - | Reflux | 6 | - | [5][6] |

Table 2: Microwave-Assisted Synthesis

| Entry | 4-Chloroquinazoline Derivative | Nucleophile (Amine) | Solvent | Power (W) | Time (min) | Yield (%) | Reference |

| 1 | 4-Chloroquinazoline | N-methylanilines | THF/H₂O | - | 10-20 | up to 96 | [7] |

| 2 | 4-Chloroquinazoline | Aryl heterocyclic amine | 2-Propanol | 60 | 20 | 72.5-85.6 | [2][8] |

| 3 | 4-Chloro-6-halo-2-phenylquinazolines | Substituted anilines | THF/H₂O | - | 10-20 | Good | [7] |

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution under Conventional Heating

This protocol describes a typical procedure for the reaction of a 4-chloroquinazoline with an amine using conventional heating.

Materials:

-

4-Chloroquinazoline derivative (1.0 eq)

-

Amine nucleophile (1.0-1.5 eq)

-

Anhydrous isopropanol (or other suitable solvent)

-

Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (optional, as a base)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Thin-layer chromatography (TLC) apparatus

-

Standard work-up and purification equipment

Procedure:

-

To a round-bottom flask, add the 4-chloroquinazoline derivative (1.0 eq) and the amine nucleophile (1.0-1.5 eq).

-

Add anhydrous isopropanol to the flask to achieve a suitable concentration.

-

If the amine salt is used or if the amine is not in excess, add a base such as triethylamine (1.5-2.0 eq).[3]

-

Attach a reflux condenser and heat the reaction mixture to reflux with stirring.[1]

-

Monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Protocol 2: General Procedure for Microwave-Assisted Nucleophilic Substitution

This protocol outlines a rapid and efficient method for the synthesis of 4-aminoquinazolines using microwave irradiation.

Materials:

-

4-Chloroquinazoline derivative (1.0 eq)

-

Amine nucleophile (1.0-1.5 eq)

-

Anhydrous 2-propanol (or THF/H₂O mixture)

-

Microwave vial with a stir bar

-

Microwave reactor

Procedure:

-

In a microwave vial, combine the 4-chloroquinazoline derivative (1.0 eq) and the amine nucleophile (1.0-1.5 eq).[7]

-

Add the appropriate solvent (e.g., 2-propanol or a THF/H₂O mixture).[2][7]

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 80-120 °C) and power (e.g., 60 W) for a short duration (e.g., 10-20 minutes).[2][7]

-

Monitor the reaction by TLC if possible, or run test reactions to optimize the time.

-

After the reaction is complete, cool the vial to room temperature.

-

Remove the solvent under reduced pressure.

-

Wash the residue with water, filter the solid, and purify by column chromatography on silica gel.[2]

Mandatory Visualizations

EGFR Signaling Pathway and Inhibition by 4-Anilinoquinazolines

Many 4-anilinoquinazoline derivatives are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival. The diagram below illustrates the EGFR signaling cascade and the mechanism of its inhibition.

Caption: EGFR signaling pathway and its inhibition by 4-anilinoquinazolines.

Experimental Workflow for Nucleophilic Substitution

The following diagram outlines the general experimental workflow for the synthesis of 4-aminoquinazolines from 4-chloroquinazolines.

Caption: General experimental workflow for nucleophilic substitution on 4-chloroquinazolines.

References

- 1. researchgate.net [researchgate.net]

- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

developing kinase inhibitors from 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline

Application Notes and Protocols for Researchers in Drug Discovery

These application notes provide a comprehensive guide for the development of kinase inhibitors utilizing 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline as a key starting material. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. This document outlines a representative synthetic strategy to generate a library of 4-anilino-2-(methylthio)-5,6,7,8-tetrahydroquinazoline derivatives and details the subsequent protocols for their biological evaluation against key oncogenic kinases such as EGFR and VEGFR-2.

Introduction to the this compound Scaffold